molecular formula C7H13N B12098465 Pyrrolidine, 1-propenyl-

Pyrrolidine, 1-propenyl-

Cat. No.: B12098465
M. Wt: 111.18 g/mol
InChI Key: KORJOGPPKPWOLT-GORDUTHDSA-N
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Description

(E)-1-(Prop-1-en-1-yl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(Prop-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with prop-1-en-1-yl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the pyrrolidine ring.

Industrial Production Methods

Industrial production of (E)-1-(Prop-1-en-1-yl)pyrrolidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(Prop-1-en-1-yl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the prop-1-en-1-yl group to a propyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-1-en-1-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N-oxides.

    Reduction: Propyl-substituted pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(E)-1-(Prop-1-en-1-yl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(Prop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Prop-1-en-1-yl)pyrrolidine:

    1-(Prop-1-en-1-yl)pyrrolidine: Similar structure but different stereochemistry.

    N-Propylpyrrolidine: Lacks the double bond in the propyl group, leading to different chemical properties.

Uniqueness

(E)-1-(Prop-1-en-1-yl)pyrrolidine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with other molecules. This configuration may impart distinct biological and chemical properties compared to its isomers and analogs.

Biological Activity

Pyrrolidine, 1-propenyl- (also known as (E)-1-(Prop-1-en-1-yl)pyrrolidine) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Pyrrolidine, 1-propenyl- has the molecular formula C7_7H13_{13}N and features a five-membered ring structure that is characteristic of pyrrolidine derivatives. The presence of the propenyl group contributes to its reactivity and interaction with various biological targets.

The biological activity of pyrrolidine derivatives often involves their interaction with specific biomolecular targets such as enzymes and receptors. These interactions can lead to modulation of various biochemical pathways, including:

  • Enzyme Inhibition or Activation : Pyrrolidine derivatives can act as inhibitors or activators of enzymes, influencing metabolic pathways.
  • Receptor Binding : The compound may bind to specific receptors, altering physiological responses.

Further research is needed to elucidate the precise molecular mechanisms through which pyrrolidine, 1-propenyl- exerts its effects.

Biological Activities

Pyrrolidine, 1-propenyl- has been studied for several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, one study reported that a derivative showed an IC50_{50} value indicating significant anticancer potential .
  • Antimicrobial Properties : Research indicates that pyrrolidine derivatives possess antibacterial and antifungal activities. For example, compounds containing the pyrrolidine ring have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • CNS Activity : Pyrrolidine compounds have been explored for their potential in treating central nervous system disorders due to their ability to interact with neurotransmitter systems .

Anticancer Research

A notable study evaluated a series of pyrrolidine derivatives for their anticancer properties. Among them, compound 37e demonstrated promising activity against MCF-7 cells with an IC50_{50} value reflective of its efficacy . This highlights the potential for developing novel anticancer agents based on the pyrrolidine scaffold.

Antimicrobial Activity

In another investigation, Sreekanth and Jha synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, assessing their antimicrobial activities against various pathogens. Their findings indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting the viability of these compounds in pharmaceutical applications .

Data Summary

Biological Activity Target/Effect Study Reference
AnticancerMCF-7 cells
AntimicrobialVarious bacteria
CNS DisordersNeurotransmitter interaction

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]pyrrolidine

InChI

InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3/b5-2+

InChI Key

KORJOGPPKPWOLT-GORDUTHDSA-N

Isomeric SMILES

C/C=C/N1CCCC1

Canonical SMILES

CC=CN1CCCC1

Origin of Product

United States

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